molecular formula C10H10FNO3 B15258461 Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate

Cat. No.: B15258461
M. Wt: 211.19 g/mol
InChI Key: VCBSNONEYHSJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting key enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

methyl 3-(5-fluoropyridin-2-yl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C10H10FNO3/c1-10(8(15-10)9(13)14-2)7-4-3-6(11)5-12-7/h3-5,8H,1-2H3

InChI Key

VCBSNONEYHSJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=NC=C(C=C2)F

Origin of Product

United States

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